Cas no 339278-77-2 (2,4-dichloro-5-(2-methoxyethoxy)benzenamine)
2,4-dichloro-5-(2-methoxyethoxy)benzenamine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-dichloro-5-(2-methoxyethoxy)benzenamine
- 2,4-Dichloro-5-(2-methoxyethoxy)aniline
- 339278-77-2
- MFCD00974413
- AKOS005070494
- SB80742
- HMS2648D21
- DA-27317
- CS-0451271
- 4L-373S
- SMR000334624
- CHEMBL1558824
- MLS000707236
-
- MDL: MFCD00974413
- Inchi: 1S/C9H11Cl2NO2/c1-13-2-3-14-9-5-8(12)6(10)4-7(9)11/h4-5H,2-3,12H2,1H3
- InChI Key: LAYJEYSKRYZVSU-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C=C1OCCOC)N)Cl
Computed Properties
- Exact Mass: 235.0166840Da
- Monoisotopic Mass: 235.0166840Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 44.5Ų
2,4-dichloro-5-(2-methoxyethoxy)benzenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32759-1g |
2,4-Dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | 95% | 1g |
£370.00 | 2025-02-19 | |
| Apollo Scientific | OR32759-5g |
2,4-Dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | 95% | 5g |
£1109.00 | 2025-02-19 | |
| abcr | AB257148-1 g |
2,4-Dichloro-5-(2-methoxyethoxy)aniline, 95%; . |
339278-77-2 | 95% | 1g |
€478.80 | 2023-04-27 | |
| abcr | AB257148-5 g |
2,4-Dichloro-5-(2-methoxyethoxy)aniline, 95%; . |
339278-77-2 | 95% | 5g |
€1349.00 | 2023-04-27 | |
| Key Organics Ltd | 4L-373S-1MG |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 4L-373S-5MG |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 4L-373S-10MG |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 4L-373S-0.5G |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | >95% | 0.5g |
£165.00 | 2025-02-09 | |
| Key Organics Ltd | 4L-373S-1G |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | >95% | 1g |
£264.00 | 2025-02-09 | |
| Key Organics Ltd | 4L-373S-5G |
2,4-dichloro-5-(2-methoxyethoxy)aniline |
339278-77-2 | >95% | 5g |
£792.00 | 2025-02-09 |
2,4-dichloro-5-(2-methoxyethoxy)benzenamine Suppliers
2,4-dichloro-5-(2-methoxyethoxy)benzenamine Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2,4-dichloro-5-(2-methoxyethoxy)benzenamine
Comprehensive Guide to 2,4-Dichloro-5-(2-methoxyethoxy)benzenamine (CAS No. 339278-77-2): Properties, Applications, and Market Insights
2,4-Dichloro-5-(2-methoxyethoxy)benzenamine (CAS No. 339278-77-2) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This compound, often referred to by its systematic name, is a key intermediate in the synthesis of various high-value chemicals. Its unique molecular structure, featuring a dichlorinated benzene ring and a methoxyethoxy side chain, makes it a versatile building block for numerous applications. Researchers and manufacturers are increasingly interested in this compound due to its potential in drug development and agrochemical formulations.
The chemical properties of 2,4-dichloro-5-(2-methoxyethoxy)benzenamine are critical to its applications. With a molecular formula of C9H11Cl2NO2, this compound exhibits moderate solubility in organic solvents like ethanol and acetone, while being less soluble in water. Its stability under various conditions makes it suitable for use in multi-step synthetic processes. The presence of both electron-withdrawing (chloro) and electron-donating (methoxyethoxy) groups on the benzene ring allows for selective reactivity, which is highly valued in fine chemical synthesis.
One of the most prominent applications of 2,4-Dichloro-5-(2-methoxyethoxy)benzenamine is in the pharmaceutical industry, where it serves as a precursor for active pharmaceutical ingredients (APIs). Recent studies have explored its use in developing novel antimicrobial and anti-inflammatory agents, aligning with the growing demand for new therapeutic options. Additionally, this compound has shown promise in agrochemical research, particularly in the development of next-generation herbicides and fungicides. These applications are particularly relevant given current global challenges in food security and antibiotic resistance.
The market for 2,4-dichloro-5-(2-methoxyethoxy)benzenamine has seen steady growth, driven by increasing R&D investments in specialty chemicals. According to industry reports, the demand for such intermediates is expected to rise by 5-7% annually over the next five years. This growth is partly attributed to the compound's role in green chemistry initiatives, where its efficient synthesis pathways and potential for reduced environmental impact are being explored. Manufacturers are focusing on developing more sustainable production methods to meet both regulatory requirements and consumer expectations for eco-friendly products.
Quality control and analytical characterization are crucial aspects of working with 2,4-Dichloro-5-(2-methoxyethoxy)benzenamine. Advanced techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to ensure purity and verify structural integrity. These analytical methods are particularly important for pharmaceutical applications where stringent quality standards must be met. Recent advancements in analytical technology have enabled more precise quantification of impurities, further enhancing the reliability of this compound for critical applications.
Storage and handling recommendations for 2,4-dichloro-5-(2-methoxyethoxy)benzenamine typically include protection from moisture and storage in cool, dry conditions. While not classified as highly hazardous, proper laboratory practices should always be followed when handling this chemical. The compound's stability profile makes it relatively easy to work with, though standard personal protective equipment (PPE) is recommended during manipulation. These practical considerations are important for both industrial and research settings where the compound is utilized.
Recent scientific literature has highlighted several innovative uses of 2,4-Dichloro-5-(2-methoxyethoxy)benzenamine in materials science. Researchers have investigated its incorporation into advanced polymer systems and as a modifier for surface properties in specialty coatings. These emerging applications demonstrate the compound's versatility beyond traditional pharmaceutical and agrochemical uses. Such developments are particularly exciting in the context of smart materials and nanotechnology, areas that are currently receiving significant research attention worldwide.
The synthesis of 2,4-dichloro-5-(2-methoxyethoxy)benzenamine typically involves multi-step organic reactions starting from commercially available precursors. Recent process optimization efforts have focused on improving yield and reducing byproduct formation. Green chemistry approaches, including catalytic methods and solvent optimization, are being actively explored to make the production process more sustainable. These improvements are crucial for meeting the growing demand while addressing environmental concerns in chemical manufacturing.
For researchers considering working with 2,4-Dichloro-5-(2-methoxyethoxy)benzenamine, it's important to consult the latest safety data sheets (SDS) and regulatory information. While the compound doesn't fall under strict regulatory controls in most jurisdictions, staying informed about any changes in classification is essential for compliance. The chemical's relatively benign safety profile makes it accessible for academic and industrial research, contributing to its popularity as a synthetic intermediate.
Looking to the future, 2,4-dichloro-5-(2-methoxyethoxy)benzenamine is poised to maintain its importance in specialty chemical applications. Ongoing research into its derivatives and novel applications continues to expand its potential uses. The compound's combination of structural features and synthetic accessibility makes it particularly valuable in an era where molecular complexity and functionality are increasingly important in chemical design. As such, it represents an excellent example of how targeted molecular modifications can lead to compounds with diverse and valuable properties.
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